molecular formula C22H22N2O4S B3594086 N-(2-methoxyphenyl)-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide

N-(2-methoxyphenyl)-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide

Cat. No.: B3594086
M. Wt: 410.5 g/mol
InChI Key: RHVJXDLSMBPTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used in a wide range of applications, from pharmaceuticals to plastics .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of 4-Amino-N-(2-methylphenyl)benzamide, a similar compound, has been determined .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the molecular weight of Benzamide, N-(4-methylphenyl)- is 211.2591 .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug development. For example, many drugs contain an amide group, which is present in benzamides .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-8-12-18(13-9-15)24-29(26,27)21-14-17(11-10-16(21)2)22(25)23-19-6-4-5-7-20(19)28-3/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVJXDLSMBPTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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